molecular formula C19H18N2O2 B7782106 methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B7782106
M. Wt: 306.4 g/mol
InChI Key: PKHHJECXXHOADW-BHWOMJMDSA-N
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Description

Methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline core. The specific conditions for this reaction can vary, but it often requires acidic conditions and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro-beta-carbolines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydro-beta-carbolines.

Scientific Research Applications

Methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to its biological activities, including its effects on enzymes and receptors.

    Medicine: Research has explored its potential as an anticancer agent, as well as its psychoactive properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered cellular processes. Additionally, it may bind to specific receptors in the brain, affecting neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive properties.

    Harmaline: Known for its use in traditional medicine and its psychoactive effects.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct biological activities.

Uniqueness

Methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific structural features and the presence of a methyl ester group, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

methyl (3S)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-19(22)16-11-14-13-9-5-6-10-15(13)20-18(14)17(21-16)12-7-3-2-4-8-12/h2-10,16-17,20-21H,11H2,1H3/t16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHHJECXXHOADW-BHWOMJMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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